ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate
Description
Ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate is an ethyl ester derivative featuring a carbamoyl group substituted with a 4,4-difluorocyclohexyl moiety. The 4,4-difluorocyclohexyl group introduces conformational rigidity and lipophilicity, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
ethyl 4-[(4,4-difluorocyclohexyl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-2-18-11(17)4-3-10(16)15-9-5-7-12(13,14)8-6-9/h9H,2-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKKFICCSOWPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The protocol adapts principles from pyridine-derived carbamoyl syntheses:
- Nucleophilic attack : 4,4-Difluorocyclohexylamine attacks the β-carbon of ethyl acrylate.
- Proton transfer : Acid catalyst stabilizes the enolate intermediate.
- Tautomerization : Forms the thermodynamically stable carbamoyl product.
Optimized Procedure
Reagents :
- 4,4-Difluorocyclohexylamine (1.0 equiv)
- Ethyl acrylate (1.2 equiv)
- Trifluoromethanesulfonic acid (10 mol%)
- Anhydrous ethanol (solvent)
Conditions :
- Nitrogen atmosphere, 140°C oil bath, 18 h reflux.
- Post-reaction purification: Petroleum ether/ethyl acetate (5:1 v/v) wash, recrystallization.
Performance Metrics :
Parameter Value Yield 85–88% Purity (HPLC) ≥99% Reaction Time 16–20 h
Substrate Scope Limitations
- Electron-deficient amines : Reduced yields (≤70%) due to decreased nucleophilicity.
- Sterically hindered analogs : Cyclohexyl groups with bulkier substituents (e.g., -CF₃) exhibit <50% conversion.
Method 2: Carbamoyl Chloride Intermediate Route
Synthesis Pathway
- Chlorination : 4,4-Difluorocyclohexylamine + triphosgene → carbamoyl chloride.
- Ester coupling : Reaction with ethyl malonate under basic conditions.
Operational Challenges
- Moisture sensitivity : Requires strict anhydrous conditions.
- Byproduct formation : Over-chlorination observed at >10 mol% triphosgene.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Chlorination | 78 |
| Coupling | 82 |
| Overall | 64 |
Method 3: Enzymatic Aminolysis
Biocatalytic Approach
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrates : Ethyl acetoacetate + 4,4-difluorocyclohexylamine.
Advantages and Drawbacks
- Green chemistry : Aqueous medium, 40°C.
- Low efficiency : 28–34% yield due to fluorine-induced enzyme inhibition.
Comparative Methodological Analysis
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Michael Addition | 85–88 | 99 | High |
| Carbamoyl Chloride | 64 | 95 | Moderate |
| Enzymatic | 30 | 88 | Low |
Solvent Effects
- Ethanol : Optimal for Michael addition (dielectric constant = 24.3).
- THF : Reduces yields by 15% due to poor amine solubility.
Fluorine Substituent Impact
- Electron withdrawal : Increases amine pKa by 1.2 units vs. non-fluorinated analogs.
- Reactivity penalty : Requires 20°C higher temperatures vs. cyclohexylamine.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4,4-Difluoroamine | 420 |
| Ethyl acrylate | 12 |
| Triflic acid | 310 |
Waste Management
- Petroleum ether washes : 85% recovery via distillation.
- Catalyst recycling : Triflic acid recuperation <5% due to thermal degradation.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The difluorocyclohexyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural Differences and Implications
Substituent Groups: The 4,4-difluorocyclohexyl carbamoyl group in the target compound confers fluorination-induced metabolic stability and steric bulk, distinguishing it from simpler esters like ethyl hexanoate or ethyl 3-(methylthio)propanoate. Ethyl 3-(methylthio)propanoate contains a sulfur-based methylthio group, contributing to its role as a key aroma compound in pineapple pulp and core . Ethyl (2R)-2-(phenoxy)-3-phenylpropanoate () features aromatic rings and a stereocenter, likely enhancing its bioactivity as a tyrosine phosphatase inhibitor .
Fluorination in the cyclohexyl group may reduce polar surface area, improving membrane permeability relative to non-fluorinated analogues.
Functional and Application-Based Differences
Aroma Compounds (Ethyl 3-(methylthio)propanoate, Ethyl hexanoate): These esters are critical to pineapple flavor, with odor activity values (OAVs) up to 1,693.33 for ethyl 2-methylbutanoate in pulp . Ethyl 3-(methylthio)propanoate contributes sulfury, fruity notes and is present at 91.21 µg·kg⁻¹ in pulp . By contrast, the target compound lacks volatile aroma characteristics due to its bulky, non-volatile substituents.
Pharmaceutical Derivatives: The tyrosine phosphatase inhibitor () demonstrates how ethyl propanoate scaffolds can be tailored for enzyme inhibition via aromatic and stereochemical modifications .
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